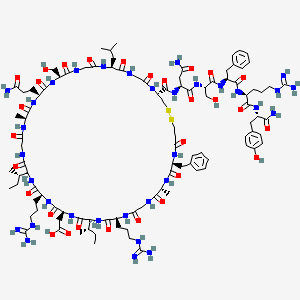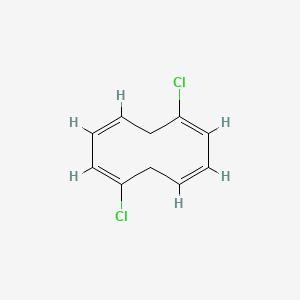
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is a stable isotope-labeled compound. It is used in various scientific research applications due to its unique properties. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 typically involves the bromination of 2-ethyl-3-methylbutane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and deuterium. The process may involve the use of deuterated reagents to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The use of deuterated reagents in industrial settings ensures the consistent incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids, ketones, or aldehydes can be formed.
Reduction: Alkanes or alcohols are typical products.
Scientific Research Applications
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is used in various fields of scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry: The compound is used in the development of new materials and chemical processes that require isotopic labeling.
Mechanism of Action
The mechanism of action of 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 involves its interaction with various molecular targets. The presence of deuterium atoms affects the compound’s behavior in chemical reactions, often leading to differences in reaction rates and pathways compared to non-deuterated analogs. The compound can participate in various pathways, including nucleophilic substitution and elimination reactions, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethylbutane
- 1-Bromo-3-methylbutane
- 1-Bromopentadecane
Uniqueness
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The presence of deuterium atoms provides valuable insights into reaction mechanisms and pathways, making it a valuable tool in scientific research.
Properties
CAS No. |
1219805-84-1 |
|---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
186.144 |
IUPAC Name |
3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |
InChI Key |
KHNFYUURJZUZIA-VWGQSRBDSA-N |
SMILES |
CCC(CBr)C(C)C |
Synonyms |
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)




